2-Azido-3,7,8-trimethyl-3H-imidazo[4,5-f]quinoxaline
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Overview
Description
2-Azido-3,7,8-trimethyl-3H-imidazo[4,5-f]quinoxaline is a heterocyclic compound known for its unique structure and properties. It is characterized by the presence of an azido group (-N3) attached to a quinoxaline ring system, which is further substituted with three methyl groups.
Mechanism of Action
Target of Action
It is an analog of 7,8-dimelqz, a known carcinogen and food mutagen
Mode of Action
As an analog of 7,8-DiMelQz, it may interact with cellular components in a similar manner, potentially leading to mutations
Biochemical Pathways
Given its potential mutagenic properties, it may impact pathways related to DNA replication and repair . The downstream effects of such interactions could include genetic mutations and potentially carcinogenesis, but more research is needed to confirm these hypotheses.
Result of Action
As an analog of 7,8-dimelqz, it may have mutagenic effects, potentially leading to genetic mutations and carcinogenesis .
Biochemical Analysis
Biochemical Properties
2-Azido-3,7,8-trimethyl-3H-imidazo[4,5-f]quinoxaline is a mutagenic imidazoquinoxaline . It is active in the DNA repair test in liver cells . It is also a mutagenic and carcinogenic heterocyclic amine .
Cellular Effects
This compound is a commonly used cell metabolic activity detection reagent . It can evaluate cell viability and activity by measuring the reduction of cytochrome C . It has a wide range of applications in in vitro cell culture and pharmacological research .
Molecular Mechanism
It is known to be a mutagenic chemical in bacterial systems . It is also active in the DNA repair test in liver cells .
Temporal Effects in Laboratory Settings
It is known that when heated to decomposition, it emits toxic vapors of NOx .
Metabolic Pathways
It is known to be a mutagenic and carcinogenic heterocyclic amine .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Azido-3,7,8-trimethyl-3H-imidazo[4,5-f]quinoxaline typically involves the following steps:
Formation of the Quinoxaline Ring: The initial step involves the formation of the quinoxaline ring system.
Introduction of the Azido Group: The azido group is introduced by treating the quinoxaline derivative with sodium azide (NaN3) in the presence of a suitable solvent, such as dimethylformamide (DMF), at elevated temperatures.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity of the final product. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
2-Azido-3,7,8-trimethyl-3H-imidazo[4,5-f]quinoxaline undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: H2O2, KMnO4, acidic or basic conditions.
Reduction: LiAlH4, catalytic hydrogenation, solvents like ether or THF.
Substitution: Amines, thiols, solvents like DMF or DMSO.
Major Products
Oxidation: Oxidized derivatives of the quinoxaline ring.
Reduction: Amino derivatives of the quinoxaline ring.
Substitution: Substituted quinoxaline derivatives with various functional groups.
Scientific Research Applications
2-Azido-3,7,8-trimethyl-3H-imidazo[4,5-f]quinoxaline has several scientific research applications:
Comparison with Similar Compounds
Properties
IUPAC Name |
2-azido-3,7,8-trimethylimidazo[4,5-f]quinoxaline |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N7/c1-6-7(2)15-10-8(14-6)4-5-9-11(10)16-12(17-18-13)19(9)3/h4-5H,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IJDGZXLRDRKKGV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C2C(=N1)C=CC3=C2N=C(N3C)N=[N+]=[N-])C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N7 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80402366 |
Source
|
Record name | 2-Azido-3,7,8-trimethyl-3H-imidazo[4,5-f]quinoxaline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80402366 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
210100-59-7 |
Source
|
Record name | 2-Azido-3,7,8-trimethyl-3H-imidazo[4,5-f]quinoxaline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80402366 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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